molecular formula C5H7NO B187289 2-Cyanotetrahydrofuran CAS No. 14631-43-7

2-Cyanotetrahydrofuran

Cat. No. B187289
CAS RN: 14631-43-7
M. Wt: 97.12 g/mol
InChI Key: RZZIKHSWRWWPAN-UHFFFAOYSA-N
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Description

2-Cyanotetrahydrofuran is a chemical compound with the molecular formula C5H7NO . It has a molecular weight of 97.12 g/mol . The IUPAC name for this compound is oxolane-2-carbonitrile . It is also known by other names such as Tetrahydrofuran-2-carbonitrile and oxolane-2-carbonitrile .


Molecular Structure Analysis

The InChI code for 2-Cyanotetrahydrofuran is 1S/C5H7NO/c6-4-5-2-1-3-7-5/h5H,1-3H2 . The InChIKey is RZZIKHSWRWWPAN-UHFFFAOYSA-N . The Canonical SMILES structure is C1CC (OC1)C#N .


Physical And Chemical Properties Analysis

2-Cyanotetrahydrofuran has a molecular weight of 97.12 g/mol . It has a computed XLogP3-AA value of 0.4 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and the monoisotopic mass of the compound are 97.052763847 g/mol . The topological polar surface area is 33 Ų . It has a heavy atom count of 7 . The complexity of the compound is 102 .

Scientific Research Applications

Synthesis and Enantioenriched Cyanohydrins

Overview

2-Cyanotetrahydrofuran (2-CTHF) is a cyclic compound with a five-membered ring containing a cyano group (CN) and an oxygen atom. Its structure is reminiscent of tetrahydrofuran (THF) but with a nitrile group attached.

Applications

Acetoxyphosphonates

Overview

Acetoxyphosphonates are compounds containing both an acetoxy group (OC(O)CH3) and a phosphonate group (P(=O)(OH)2).

Applications

properties

IUPAC Name

oxolane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZIKHSWRWWPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanotetrahydrofuran

CAS RN

164472-78-0, 14631-43-7
Record name (R)-Tetrahydrofuran-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name oxolane-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes for obtaining 2-Cyanotetrahydrofuran?

A: Several methods have been reported for the synthesis of 2-Cyanotetrahydrofuran. One approach involves the ring opening of aryl cyclopropyl ketones with excess bromine to yield 1-acyl-1,1,3-tribromopropanes. These intermediates can then be cyclized in the presence of sodium cyanide to yield 2-aryl-3,3-dibromo-2-cyanotetrahydrofurans. [, ] Another method utilizes (R)-oxynitrilase to catalyze the enantioselective addition of hydrogen cyanide to ω-bromoaldehydes, ultimately producing optically active 2-Cyanotetrahydrofuran. [, ] A less common route involves a Mitsunobu substitution using o-nitrophenyl selenocyanate and tributylphosphine, where neighboring group participation can lead to the formation of 2-Cyanotetrahydrofuran. []

Q2: Are there any chemoenzymatic approaches for synthesizing specific enantiomers of 2-Cyanotetrahydrofuran?

A: Yes, research indicates that (R)-oxynitrilase can be employed in a chemoenzymatic approach. This enzyme facilitates the enantioselective decyanation of racemic ketone cyanohydrins, as well as the enantioselective addition of hydrogen cyanide (HCN) to ω-bromoaldehydes. This method allows for the synthesis of optically active (S)-ketone- and (R)-aldehyde-cyanohydrins, which can be further utilized to access specific enantiomers of 2-Cyanotetrahydrofuran. [, ]

Q3: Can you elaborate on the reaction of aryl cyclopropyl ketones with bromine in the synthesis of 2-Cyanotetrahydrofuran derivatives?

A: When aryl cyclopropyl ketones react with an excess of bromine, they undergo ring opening to form 1-acyl-1,1,3-tribromopropanes. These tribromopropanes serve as key intermediates in the synthesis of 2-Cyanotetrahydrofuran derivatives. Subsequent treatment of these intermediates with sodium cyanide results in cyclization, leading to the formation of 2-aryl-3,3-dibromo-2-cyanotetrahydrofurans. [, ]

Q4: Are there alternative reagents to o-nitrophenyl selenocyanate for incorporating the cyano group in 2-Cyanotetrahydrofuran synthesis?

A: While o-nitrophenyl selenocyanate has been reported in the synthesis of 2-Cyanotetrahydrofuran through a Mitsunobu reaction, it is not the only option. Exploring alternative cyano-transfer reagents could offer different reactivity profiles and potentially lead to improved yields or different substitution patterns. Further research is needed to fully explore and compare the effectiveness of alternative reagents in this context. [, ]

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